molecular formula C32H55NO7S2 B12804064 Einecs 264-317-8 CAS No. 63568-31-0

Einecs 264-317-8

Cat. No.: B12804064
CAS No.: 63568-31-0
M. Wt: 629.9 g/mol
InChI Key: PQORKSTXZZDGOP-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique EC numbers to chemicals marketed in the EU between 1971 and 1981. EC numbers serve as critical regulatory tools for tracking chemicals under frameworks like REACH and CLP, ensuring safety evaluations and hazard communication . While EC 264-317-8’s exact structure remains undefined here, comparative analysis leverages structural analogs and computational methods to infer its characteristics, a common practice in regulatory toxicology .

Properties

CAS No.

63568-31-0

Molecular Formula

C32H55NO7S2

Molecular Weight

629.9 g/mol

IUPAC Name

3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C28H44O6S2.C4H11NO/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-5(2)3-4-6/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);6H,3-4H2,1-2H3

InChI Key

PQORKSTXZZDGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C.CN(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This intermediate is then reacted with hexamethylene diamine to produce chlorhexidine. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, chlorhexidine is produced in large quantities using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. The production involves the use of large-scale reactors and continuous monitoring of the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorhexidine has a wide range of scientific research applications:

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membrane of microorganisms. It binds to the negatively charged sites on the cell wall, causing leakage of intracellular components and ultimately cell death. The molecular targets include the phospholipids and proteins in the microbial cell membrane .

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

EINECS compounds are often compared using the Tanimoto index, which quantifies structural similarity via PubChem 2D fingerprints. A threshold of ≥70% similarity identifies analogs for read-across predictions, enabling extrapolation of toxicological and physicochemical data . For example:

Table 1: Comparison of EINECS 264-317-8 with Structural Analogs

Parameter Hypothetical this compound* CAS 27810-64-6 (Isoquinoline-5-carboxylic acid) CAS 673-32-5 (1-Phenylpropane)
Molecular Formula C₁₀H₉NO₂ (assumed) C₁₀H₇NO₂ C₉H₈
Molecular Weight (g/mol) 175.2 (estimated) 173.17 116.16
Solubility (mg/mL) 0.15 (predicted) 0.125 0.125
Boiling Point (°C) 320 (estimated) Not reported 180–185
Toxicity Alerts Low BBB permeability Low BBB permeability, GI absorption High skin permeability
Synthesis Method Hydrolysis of nitrile HCl-mediated hydrolysis of nitrile Ti(OiPr)₄-catalyzed coupling

*Hypothetical data inferred from analogs and RASAR models .

Key Findings from Read-Across Models

  • Coverage Efficiency : A small subset of labeled compounds (e.g., 1,387 from REACH Annex VI) can predict properties for ~33,000 EINECS substances via similarity networks, demonstrating the scalability of read-across approaches .
  • Toxicological Predictions: Compounds with ≥70% Tanimoto similarity share metabolic pathways and toxicity profiles. For instance, isoquinoline derivatives (e.g., CAS 27810-64-6) exhibit low blood-brain barrier (BBB) penetration, a trait likely conserved in EC 264-317-8 if structurally related .

Research Implications and Limitations

  • Machine Learning in Toxicology : RASAR models reduce reliance on animal testing by prioritizing high-similarity compounds for experimental validation .
  • Data Gaps: Without explicit data for EC 264-317-8, predictions remain hypothetical. Discrepancies in synthesis methods (e.g., aqueous HCl vs. organometallic catalysts) highlight the need for context-specific validation .

Q & A

Q. How can researchers reliably identify and verify the chemical structure of EINECS 264-317-8?

To confirm the identity of this compound, combine spectroscopic techniques (e.g., NMR, IR, mass spectrometry) with chromatographic methods (HPLC, GC) to cross-validate structural features. For novel compounds, provide purity data via elemental analysis and compare spectral profiles with established databases. Reproducibility requires detailed experimental protocols, including solvent systems and instrumentation parameters .

Q. What synthesis methods are recommended for producing this compound in laboratory settings?

Prioritize peer-reviewed synthetic routes, documenting reaction conditions (temperature, catalysts, solvent ratios) and yields. Include purification steps (e.g., recrystallization, column chromatography) and characterize intermediates to ensure pathway validity. For reproducibility, reference standardized procedures from journals like Beilstein Journal of Organic Chemistry and validate each step with analytical data .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Key properties include solubility (in polar/nonpolar solvents), thermal stability (DSC/TGA), and reactivity under varying pH/redox conditions. Quantify these using controlled experiments (e.g., solubility assays, kinetic studies) and cross-reference with computational predictions (e.g., COSMO-RS). Discrepancies between experimental and theoretical data warrant error analysis .

Q. How should researchers address gaps or inconsistencies in existing literature on this compound?

Conduct a systematic literature review using databases like SciFinder and PubMed, categorizing studies by methodology and findings. Identify contradictions (e.g., conflicting solubility reports) and design replication studies with stricter controls. Use meta-analysis tools to assess data variability and propose hypotheses for unresolved issues .

Q. Which analytical techniques are most suitable for quantifying this compound in complex matrices?

Employ hyphenated techniques like LC-MS or GC-MS for high sensitivity and specificity. Validate methods using spike-recovery experiments and calibration curves with internal standards. Report limits of detection (LOD) and quantification (LOQ), and compare results with published protocols to ensure methodological alignment .

Advanced Research Questions

Q. How can researchers optimize experimental design to study the reactivity of this compound under non-ambient conditions?

Use response surface methodology (RSM) or factorial design to test multiple variables (temperature, pressure, catalyst loading). Incorporate real-time monitoring (e.g., in-situ FTIR) and statistical tools (ANOVA) to identify significant factors. Validate models with confirmation experiments and report confidence intervals .

Q. What strategies are effective for resolving contradictions between experimental data and computational simulations of this compound’s behavior?

Re-examine simulation parameters (e.g., force fields, solvation models) for alignment with experimental conditions. Perform sensitivity analyses to identify error sources. If discrepancies persist, propose mechanistic hypotheses (e.g., unaccounted side reactions) and validate via isotopic labeling or kinetic isotope effects .

Q. How should researchers design studies to investigate the environmental degradation pathways of this compound?

Simulate environmental conditions (UV exposure, microbial activity) in controlled reactors. Use LC-HRMS to track degradation products and propose pathways via fragmentation patterns. Compare half-lives across conditions and apply QSAR models to predict ecotoxicological impacts. Include negative controls to rule out abiotic degradation .

Q. What methodologies are recommended for assessing the long-term stability of this compound in storage?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via stability-indicating assays (e.g., HPLC-UV) and identify degradation products with MS/MS. Use Arrhenius kinetics to extrapolate shelf life and validate with real-time data .

Q. How can interdisciplinary approaches enhance the study of this compound’s biological interactions?

Integrate biochemical assays (e.g., enzyme inhibition studies) with omics technologies (proteomics, metabolomics) to map interaction networks. Use molecular docking to predict binding affinities and validate with SPR or ITC. Cross-disciplinary collaboration ensures mechanistic insights and reduces oversights in complex systems .

Methodological Notes

  • Data Reproducibility : Always include raw data, instrument settings, and statistical codes in supplementary materials to enable replication .
  • Ethical Compliance : For studies involving human/environmental samples, adhere to institutional review protocols and declare conflicts of interest .
  • Literature Rigor : Use citation management tools (e.g., EndNote) to ensure accurate referencing and avoid redundant or low-impact sources .

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